molecular formula C17H19N3O4 B4381994 ETHYL 4-[(5-PHENYL-3-ISOXAZOLYL)CARBONYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE

ETHYL 4-[(5-PHENYL-3-ISOXAZOLYL)CARBONYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE

Cat. No.: B4381994
M. Wt: 329.35 g/mol
InChI Key: OQENVWDNALCJFY-UHFFFAOYSA-N
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Description

Ethyl 4-[(5-phenyl-3-isoxazolyl)carbonyl]-1-piperazinecarboxylate is a complex organic compound that features a piperazine ring, an isoxazole ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[(5-PHENYL-3-ISOXAZOLYL)CARBONYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE typically involves multiple steps, including the formation of the isoxazole ring and the piperazine derivative. One common method involves the cycloaddition reaction to form the isoxazole ring, followed by coupling with the piperazine derivative under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(5-phenyl-3-isoxazolyl)carbonyl]-1-piperazinecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new aromatic or aliphatic groups .

Scientific Research Applications

Ethyl 4-[(5-phenyl-3-isoxazolyl)carbonyl]-1-piperazinecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 4-[(5-PHENYL-3-ISOXAZOLYL)CARBONYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The piperazine ring may enhance the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-[(5-phenyl-3-isoxazolyl)carbonyl]-1-piperazinecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development .

Properties

IUPAC Name

ethyl 4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4/c1-2-23-17(22)20-10-8-19(9-11-20)16(21)14-12-15(24-18-14)13-6-4-3-5-7-13/h3-7,12H,2,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQENVWDNALCJFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=NOC(=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ETHYL 4-[(5-PHENYL-3-ISOXAZOLYL)CARBONYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE
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ETHYL 4-[(5-PHENYL-3-ISOXAZOLYL)CARBONYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE
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ETHYL 4-[(5-PHENYL-3-ISOXAZOLYL)CARBONYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE
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ETHYL 4-[(5-PHENYL-3-ISOXAZOLYL)CARBONYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE
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ETHYL 4-[(5-PHENYL-3-ISOXAZOLYL)CARBONYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE
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ETHYL 4-[(5-PHENYL-3-ISOXAZOLYL)CARBONYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE

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